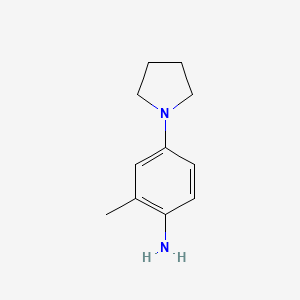

2-Methyl-4-(1-pyrrolidinyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(1-pyrrolidinyl)aniline, also known as 2M4PA, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of aniline, a compound found in many organic compounds. 2M4PA has been studied for its potential use in drug development and other biochemical and physiological processes.

Scientific Research Applications

Crystal Structure and Theoretical Studies

Research on compounds similar to "2-Methyl-4-(1-pyrrolidinyl)aniline" includes studies on their crystal structures and theoretical analysis. For instance, the study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline revealed insights into its crystal structure, showcasing strong hydrogen bonds and weak C-H···π interactions, forming a three-dimensional network. Density Functional Theory (DFT) calculations aligned closely with experimental data, indicating the precision of theoretical models in predicting molecular geometries and interactions (Krishnan et al., 2021).

Androgen Receptor Antagonism

In the realm of bioorganic chemistry, derivatives of pyrrolidine have been designed as novel androgen receptor (AR) antagonists. These compounds, including 4-(anilino)pyrrole-2-carboxamides, were synthesized to target AR without steroidal or anilide structures, showing promise in inhibiting the growth of androgen-dependent cells (Wakabayashi et al., 2008).

Green Chemistry Applications

The synthesis of pyrrolidin-2-ones using ultrasound in an aqueous medium demonstrates an eco-friendly approach to organic synthesis. This technique reduces reaction times and energy requirements, aligning with the principles of green chemistry (Franco et al., 2012).

Catalysis and Synthesis

Studies on the catalytic synthesis of pyrrolidine derivatives highlight the utility of such compounds in organic synthesis. For example, the one-pot three-component synthesis of highly substituted piperidines employs 1-methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst, showcasing efficient methodologies for producing complex organic structures (Sajadikhah et al., 2012).

Mechanistic and Synthetic Studies

Further research delves into the mechanisms of synthesis and the formation of pyrrolidine-based compounds. An unexpected [1,5]-hydrogen shift observed in the synthesis of nitroanilines provides insights into the nuanced behaviors of these molecules under specific conditions, contributing to our understanding of organic reaction mechanisms (Davies et al., 2002).

Future Directions

The future directions in the research of compounds like 2-Methyl-4-(1-pyrrolidinyl)aniline could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name |

2-methyl-4-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJYOMHGXWVGNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931940 |

Source

|

| Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143525-69-3 |

Source

|

| Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)